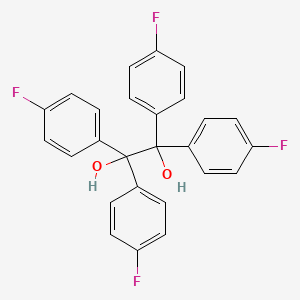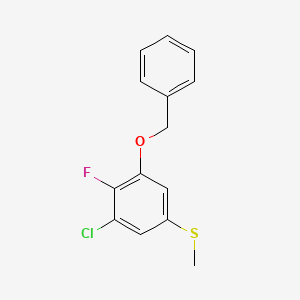
Carbamic acid, acetylmethyl-, 4-(dimethylamino)-3,5-dimethylphenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, acetylmethyl-, 4-(dimethylamino)-3,5-dimethylphenyl ester is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. This compound is characterized by its unique structure, which includes a dimethylamino group and a dimethylphenyl ester moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, acetylmethyl-, 4-(dimethylamino)-3,5-dimethylphenyl ester can be achieved through several methods. One common approach involves the reaction of a substituted phenol with a carbamoyl chloride in the presence of a base.
Another method involves the use of carbonylimidazolide in water with a nucleophile, providing an efficient and general method for the preparation of carbamates without the need for an inert atmosphere . This reaction typically proceeds under mild conditions and results in high-purity products.
Industrial Production Methods
In industrial settings, the production of carbamates often involves the use of large-scale reactors and continuous flow processes. The use of catalysts, such as tin or indium triflate, can enhance the efficiency of the reaction and improve yields . Additionally, the use of supercritical carbon dioxide as a solvent has been explored to reduce the environmental impact of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, acetylmethyl-, 4-(dimethylamino)-3,5-dimethylphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Oxidation: Oxides or other oxidized derivatives.
Substitution: Various substituted carbamates.
Aplicaciones Científicas De Investigación
Carbamic acid, acetylmethyl-, 4-(dimethylamino)-3,5-dimethylphenyl ester has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of carbamic acid, acetylmethyl-, 4-(dimethylamino)-3,5-dimethylphenyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by forming stable carbamate-enzyme complexes, thereby blocking the enzyme’s activity . Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler carbamate with similar reactivity but different biological activity.
Ethyl carbamate: Known for its use in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Phenyl carbamate: Shares structural similarities but has distinct chemical and biological properties.
Uniqueness
Carbamic acid, acetylmethyl-, 4-(dimethylamino)-3,5-dimethylphenyl ester is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
2184-77-2 |
|---|---|
Fórmula molecular |
C14H20N2O3 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
[4-(dimethylamino)-3,5-dimethylphenyl] N-(2-oxopropyl)carbamate |
InChI |
InChI=1S/C14H20N2O3/c1-9-6-12(7-10(2)13(9)16(4)5)19-14(18)15-8-11(3)17/h6-7H,8H2,1-5H3,(H,15,18) |
Clave InChI |
YABBDMCUYMMXBK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N(C)C)C)OC(=O)NCC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[S(R)]-N-[(S)-(4-Methoxyphenyl)[2-(dicyclohexylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14755020.png)


![3-[1-(4-Chloro-benzyl)-4-methyl-6-(5-phenyl-pyridin-2-ylmethoxy)-4,5-dihydro-1H-3-thia-1-aza-acenaphthylen-2-yl]-2,2-dimethyl-propionic acid](/img/structure/B14755053.png)

![N-[2-(Hydroxyamino)-3,4-dihydronaphthalen-1(2H)-ylidene]hydroxylamine](/img/structure/B14755068.png)




![[(1R,6S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-8-yl]methanol](/img/structure/B14755086.png)
![Pentacyclo[13.7.1.14,8.019,23.012,24]tetracosa-1(22),2,4,6,8(24),9,11,13,15,17,19(23),20-dodecaene](/img/structure/B14755094.png)

